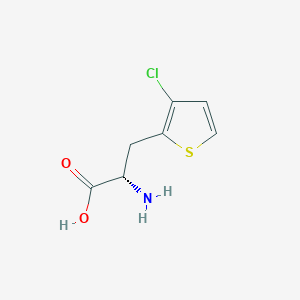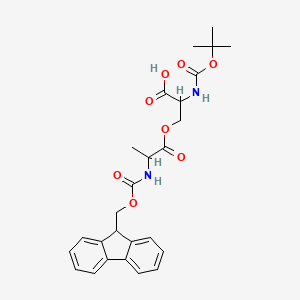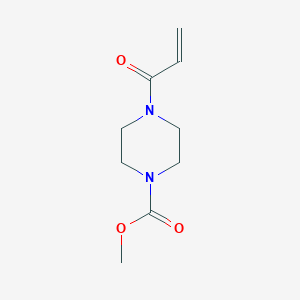
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is a compound that features a thiophene ring substituted with a chlorine atom and an amino acid side chain. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid, often involves multicomponent reactions. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The Paal-Knorr synthesis is another method, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Thiophene derivatives are widely used as building blocks in organic synthesis and materials science. They are essential components in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs) .
Biology and Medicine
In medicinal chemistry, thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of drugs targeting various diseases .
Industry
Thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic field-effect transistors (OFETs), and in the production of organic photovoltaics (OPVs) .
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the amino acid side chain can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-(2-thienyl)propanoic acid: Similar structure but without the chlorine substitution.
2-amino-3-(3-bromothiophen-2-yl)propanoic acid: Similar structure with a bromine substitution instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can influence its electronic properties, reactivity, and biological activity, making it distinct from other thiophene derivatives .
Propiedades
Fórmula molecular |
C7H8ClNO2S |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
Clave InChI |
XQEDKUDVLNCBIW-YFKPBYRVSA-N |
SMILES isomérico |
C1=CSC(=C1Cl)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CSC(=C1Cl)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)




![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)


![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156920.png)

![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)

